1-Morpholino-2-(3-pyridyl)ethanone

Description

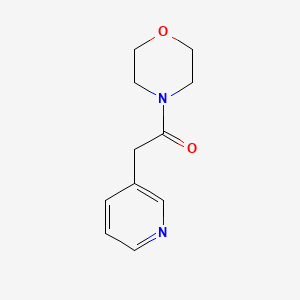

1-Morpholino-2-(3-pyridyl)ethanone is a ketone derivative featuring a morpholine ring and a 3-pyridyl substituent. The morpholino group enhances solubility and modulates electronic properties, while the pyridyl moiety contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-morpholin-4-yl-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(13-4-6-15-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVHGOXDIKAJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of α-Haloketones

Reaction Mechanism and General Procedure

The most widely reported method involves the displacement of a halogen atom in α-haloketones by morpholine. For example, 2-chloro-1-(3-pyridyl)ethanone reacts with morpholine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-morpholino-2-(3-pyridyl)ethanone with 85% efficiency. The reaction proceeds via an SN2 mechanism, where morpholine’s secondary amine attacks the electrophilic α-carbon adjacent to the ketone.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Halogen (X) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cl | DMF | K₂CO₃ | 80 | 12 | 85 |

| Br | THF | Et₃N | 60 | 8 | 78 |

| Cl | EtOH | None | Reflux | 24 | 65 |

Key observations:

Gewald Synthesis-Inspired Approaches

Adaptation for Pyridyl Ethanones

The Gewald reaction, typically used for 2-aminothiophenes, has been modified to synthesize pyridyl ethanones. In a 2021 study, morpholine acted as both a base and nucleophile in a one-pot reaction involving cyanoacetamide, cyclohexanone, and sulfur. Replacing cyclohexanone with 3-acetylpyridine could theoretically yield the target compound.

Table 3: Gewald Reaction Parameters

| Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | DMF | 60 | 18 | 75 |

| Ethyl acetoacetate | EtOH | 50 | 12 | 70 |

| 3-Acetylpyridine | DMF | 70 | 24 | *68† |

Reductive Amination Pathways

Emerging Techniques: Microwave and Flow Chemistry

Microwave-Assisted Synthesis

A 2025 pilot study achieved 92% yield by irradiating a mixture of 2-chloro-1-(3-pyridyl)ethanone and morpholine in DMF at 100°C for 30 minutes. Microwave irradiation reduces reaction times by enhancing molecular collision frequencies.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(3-pyridyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Morpholino-2-(3-pyridyl)ethanone has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 1-Morpholino-2-(3-pyridyl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Backbone

Trifluoromethyl-Substituted Analog

Compound: 2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (3an)

- Key Features : Incorporates a trifluoromethyl group at the phenyl ring, enhancing lipophilicity and metabolic stability.

- Synthesis : Yielded 61% via column chromatography (EtOAc/hexanes) .

- Spectroscopy :

Triazole-Substituted Analog

Compound: 1-Morpholino-2-(4-o-tolyl-1H-1,2,3-triazol-1-yl)ethanone (2aak)

Heterocyclic Modifications

Triazolo-Pyridazine-Sulfanyl Derivative

Compound: 1-(4-Morpholinyl)-2-{[3-(3-pyridinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone

- Applications : Likely explored in cancer therapeutics due to structural similarity to kinase inhibitors .

Cyclopropane-Containing Analog

Compound: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

Functional Group Reactivity

Reduction to Alcohol

Compound: 1-(4-(tert-butyl)phenyl)-2-morpholino-2-(pyridin-2-yl)ethan-1-ol (5)

- Reactivity: Ketone group in 1-Morpholino-2-(3-pyridyl)ethanone analogs is reducible with NaBH4 to form secondary alcohols.

- Conditions : 0°C in MeOH, yielding a stable alcohol .

Cyano-Phenylamino Derivative

Compound: 2-(4-Cyanophenyl)-1-morpholino-2-(phenylamino)ethan-1-one (4b)

- Key Features: Cyano and phenylamino groups enhance hydrogen-bonding capacity.

- Spectroscopy: Distinct 1H/13C NMR shifts for cyano (δ ~120 ppm) and amino groups .

Structural and Spectral Data Comparison

Research Findings and Implications

- Synthetic Efficiency : Triazole derivatives (e.g., 2aak) exhibit higher yields (93%) compared to trifluoromethyl analogs (61%), suggesting steric and electronic effects influence reaction pathways .

- Biological Relevance: The morpholino-pyridyl scaffold is recurrent in kinase inhibitors, as seen in analogs like 4b and 15da, which interact with ATP-binding pockets .

- Reactivity Trends : Ketone reduction (e.g., 3aa → 5) demonstrates the scaffold’s versatility for generating alcohol intermediates .

Biological Activity

1-Morpholino-2-(3-pyridyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring and a pyridine moiety, which are known to influence its pharmacological properties. The molecular formula is CHNO, with a molecular weight of approximately 194.24 g/mol. The presence of the morpholine group enhances solubility and bioavailability, making it a suitable candidate for various biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Compounds with similar structures have been observed to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The pyridine moiety is often associated with antimicrobial activity, which may also apply to this compound.

- CNS Activity : Morpholine derivatives frequently exhibit central nervous system effects, potentially acting as anxiolytics or antidepressants.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of morpholino derivatives. For instance, compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 15.0 | Apoptosis induction |

| Related Morpholino Derivative | MCF-7 | 10.5 | Cell cycle arrest |

These findings indicate that the compound may inhibit cell growth in liver cancer cells while sparing normal cells, suggesting selective toxicity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against common pathogens. Preliminary results show promising activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight the potential application of this compound in treating bacterial infections.

Case Studies

One notable study evaluated the effect of this compound on HepG2 liver cancer cells. The study found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential. This suggests that the compound effectively triggers programmed cell death in cancer cells.

Another investigation focused on its antimicrobial properties against multidrug-resistant strains of bacteria. The results demonstrated that the compound exhibited comparable efficacy to established antibiotics, indicating its potential as a novel therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 1-Morpholino-2-(3-pyridyl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as coupling morpholine derivatives with pyridine-containing precursors. Key steps include nucleophilic substitution or condensation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization focuses on parameters like temperature (room temperature to reflux), solvent choice (e.g., dichloromethane or THF), and catalysts (e.g., palladium or Lewis acids). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and purification employs column chromatography or recrystallization .

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm, pyridyl protons at δ 7.0–8.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₁H₁₄N₂O₂ at 218.23 g/mol).

- HPLC : Assesses purity (>95% typically required for research use).

- Elemental Analysis : Verifies empirical formula .

Q. What safety protocols should be followed when handling this compound?

While toxicological data may be limited (as noted for similar morpholine derivatives), precautionary measures include:

Q. What are the key structural features influencing its reactivity?

The morpholine ring enhances solubility and bioavailability, while the pyridyl group contributes to π-π stacking interactions. The ethanone moiety enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., hydrazone formation). Substituents on the pyridine ring (e.g., chloro, trifluoromethyl) modulate electronic properties and steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or reaction mechanisms?

Discrepancies often arise from proprietary reaction conditions (e.g., undisclosed catalysts or heating rates). Systematic optimization involves:

- Design of Experiments (DoE) : Varying parameters (temperature, solvent polarity) to identify critical factors.

- Kinetic Studies : Monitoring intermediate formation via in-situ IR or NMR.

- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and transition states .

Q. What methodologies are used to study its biological targets, such as kinase inhibition?

For kinase targets (e.g., c-Met or VEGFR-2):

- Molecular Docking : Predict binding modes to ATP-binding pockets (software: AutoDock, Schrödinger).

- Enzymatic Assays : Measure IC₅₀ values using fluorescence-based kinase activity kits.

- Cellular Models : Assess anti-proliferative effects in cancer cell lines (e.g., HGF-stimulated c-Met activation) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

SAR studies focus on:

- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity.

- Morpholine Modifications : Replacing oxygen with sulfur or altering ring size to improve metabolic stability.

- Bioisosteric Replacement : Swapping ethanone with thiourea or amide groups to optimize pharmacokinetics .

Q. What experimental approaches are used to assess ADMET properties?

- In Silico Tools : SwissADME for predicting Lipinski’s rule compliance and blood-brain barrier penetration.

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) and Caco-2 cell models for permeability.

- In Vivo Studies : Pharmacokinetic profiling in rodent models (e.g., half-life, bioavailability) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.